REACTION_SMILES
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[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][cH:6][c:7]2[c:11]1[NH:10][C:9](=[O:12])[C:8]2=[O:13].[ClH:18].[Na+:15].[OH-:14].[OH:16][OH:17]>>[CH2:1]([CH3:2])[c:3]1[cH:4][cH:5][cH:6][c:7]([C:8]([OH:13])=[O:14])[c:11]1[NH2:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1cccc2c1NC(=O)C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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CCc1cccc(C(=O)O)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |